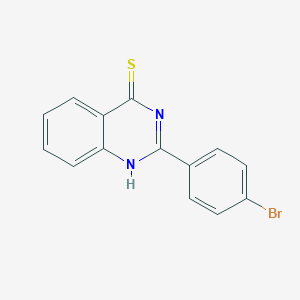

2-(4-bromophenyl)quinazoline-4(3H)-thione

概要

説明

2-(4-bromophenyl)quinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)quinazoline-4(3H)-thione typically involves the reaction of substituted anthranilic acid with substituted phenyl isothiocyanates . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(I) iodide and triethylamine . The reaction proceeds smoothly at room temperature, making it efficient and scalable for industrial production.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis routes that ensure high yield and purity. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and characterization is common in industrial settings .

化学反応の分析

Types of Reactions

2-(4-bromophenyl)quinazoline-4(3H)-thione undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted quinazoline derivatives.

科学的研究の応用

Anticancer Activity

Quinazoline derivatives, including 2-(4-bromophenyl)quinazoline-4(3H)-thione, have been extensively studied for their anticancer properties. These compounds exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Mechanism of Action : The compound has shown significant inhibitory activity against CDK9, with an IC50 value of approximately 0.142 μM, indicating its potential as an anticancer agent by disrupting cancer cell proliferation .

- Case Study : A study synthesized several quinazoline derivatives and evaluated their structure-activity relationships (SAR). The 2-(4-bromophenyl) variant demonstrated enhanced potency compared to other derivatives, leading to further investigations into its mechanism of action and therapeutic efficacy against various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

- Research Findings : In silico screening of numerous compounds revealed that quinazolinone derivatives exhibited promising antibacterial activity. The compound's structure allows it to bind effectively to penicillin-binding proteins, which are essential for bacterial cell wall synthesis .

- Efficacy : Studies indicated that certain derivatives of quinazoline showed low clearance rates and high oral bioavailability, making them suitable candidates for further development as oral antibiotics .

Carbonic Anhydrase Inhibition

Another notable application of this compound is its role as a selective inhibitor of carbonic anhydrases (CAs), particularly isoforms hCA IX and hCA XII.

- Therapeutic Implications : Inhibition of these enzymes has implications in cancer therapy, as they are often overexpressed in tumor tissues. The compound's selectivity towards these isoforms suggests potential use in targeted cancer therapies .

Photophysical Properties

The compound has been investigated for its photophysical properties, which are relevant in the development of fluorescent probes and imaging agents.

- Fluorescence Studies : Quinazoline derivatives have shown promising photoluminescent properties with high quantum yields in various solvents. These characteristics make them suitable for applications in bioimaging and sensing technologies .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the efficacy and selectivity of quinazoline derivatives.

- Findings : Variations in substituents at different positions on the quinazoline ring significantly affect biological activity. For instance, modifications at the 2 and 6 positions have been correlated with enhanced CDK inhibition and improved pharmacokinetic profiles .

Data Tables

| Property | Value/Description |

|---|---|

| CDK9 Inhibition IC50 | 0.142 μM |

| Antibacterial Activity | Effective against MRSA |

| Carbonic Anhydrase Inhibition | Selective for hCA IX and hCA XII |

| Quantum Yield | Up to 89% in specific solvents |

作用機序

The mechanism of action of 2-(4-bromophenyl)quinazoline-4(3H)-thione involves its interaction with molecular targets such as HDAC enzymes. By inhibiting HDAC activity, this compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors can induce cell-cycle arrest and apoptosis in tumor cells.

類似化合物との比較

Similar Compounds

- 2-(4-chlorophenyl)quinazoline-4(3H)-thione

- 2-(4-methylphenyl)quinazoline-4(3H)-thione

- 2-(4-fluorophenyl)quinazoline-4(3H)-thione

Uniqueness

2-(4-bromophenyl)quinazoline-4(3H)-thione is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the bromine atom can enhance the compound’s biological activity by increasing its binding affinity to molecular targets.

生物活性

2-(4-bromophenyl)quinazoline-4(3H)-thione is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused heterocyclic structure that includes a thione (thioketone) functional group. The presence of the bromine atom at the para position of the phenyl ring enhances its biological activity by influencing molecular interactions and stability.

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

1. Antimicrobial Activity

- Mechanism : The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Research Findings : Studies indicate that quinazoline derivatives, including this compound, demonstrate significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

- Mechanism : Quinazoline derivatives are known to inhibit tyrosine kinases involved in cancer cell proliferation. The thione group may enhance the binding affinity to these targets.

- Case Studies : Research has shown that related compounds can induce apoptosis in cancer cells through various pathways, including the activation of p53-dependent mechanisms . In vitro studies have demonstrated cytotoxic effects on various cancer cell lines.

3. Anti-inflammatory Effects

- Mechanism : The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes or modulating cytokine production.

- Research Findings : Some quinazoline derivatives have been reported to outperform traditional anti-inflammatory drugs like indomethacin in experimental models .

Data Table: Summary of Biological Activities

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Tyrosine Kinases : The compound likely binds to ATP-binding sites on tyrosine kinases, inhibiting their activity and thus blocking downstream signaling pathways critical for tumor growth and survival.

- Free Radical Formation : Similar compounds have been implicated in generating free radicals, which can lead to oxidative stress and subsequent cell death in pathogens .

特性

IUPAC Name |

2-(4-bromophenyl)-1H-quinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2S/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWVNTQJXOEFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366621 | |

| Record name | 2-(4-bromophenyl)quinazoline-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100527-50-2 | |

| Record name | 2-(4-bromophenyl)quinazoline-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。